5-Methoxy-3-benzofurancarboxaldehyde: Physical, Chemical, and Synthetic Profiling for Drug Discovery
5-Methoxy-3-benzofurancarboxaldehyde: Physical, Chemical, and Synthetic Profiling for Drug Discovery
Executive Summary
In the realm of medicinal chemistry, functionalized benzofurans serve as privileged scaffolds due to their profound biological activities and structural mimicry of endogenous indoles. 5-Methoxy-3-benzofurancarboxaldehyde (CAS: 1065221-17-1) is a highly versatile synthon characterized by an electron-donating methoxy group at the C5 position and a reactive formyl handle at the C3 position. This specific substitution pattern makes it an indispensable building block for synthesizing complex heterocyclic therapeutics, including melatonin (MT1/MT2) receptor agonists[1] and dopamine D2-like receptor ligands[2].
This whitepaper provides an authoritative, in-depth guide on the physicochemical properties, validated synthetic methodologies, and downstream applications of 5-methoxy-3-benzofurancarboxaldehyde, designed for senior researchers and drug development professionals.
Physicochemical Profiling
The physical and chemical properties of 5-methoxy-3-benzofurancarboxaldehyde dictate its reactivity, solubility, and handling requirements. The presence of the aldehyde group introduces an electrophilic center ideal for reductive aminations, Wittig reactions, and condensations, while the methoxy group enriches the electron density of the benzofuran core, influencing both its pharmacokinetic profile (e.g., lipophilicity) and its spectroscopic signature.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 5-Methoxybenzofuran-3-carbaldehyde |
| CAS Registry Number | 1065221-17-1[3] |
| Molecular Formula | C₁₀H₈O₃[3] |
| Molecular Weight | 176.17 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 39.44 Ų[3] |
| LogP (Partition Coefficient) | 2.25[3] |
| Hydrogen Bond Acceptors | 3[3] |
| Physical State | Pale-yellow solid / powder[1] |
| Storage Conditions | 2–8 °C, sealed in a dry, inert atmosphere[3] |
Validated Synthetic Methodologies
As a Senior Application Scientist, it is critical to not only execute reactions but to understand the mechanistic causality behind each reagent choice. Below are two field-proven, self-validating protocols for the synthesis of 5-methoxy-3-benzofurancarboxaldehyde.
Protocol A: Allylic Oxidation of 5-Methoxy-3-methylbenzofuran
This pathway utilizes a direct oxidation strategy, ideal for late-stage formylation when the 3-methylbenzofuran precursor is available.
Step-by-Step Methodology:
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Reagent Preparation: Charge a flame-dried round-bottom flask with 5-methoxy-3-methylbenzofuran (1.0 equiv) and selenium dioxide (SeO₂, 1.15 equiv)[2].
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Causality: A slight stoichiometric excess of SeO₂ ensures complete conversion of the starting material. Selenium dioxide selectively oxidizes the activated allylic/benzylic methyl group via an intermediate selenite ester, preventing over-oxidation to the corresponding carboxylic acid.
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Solvent Addition: Suspend the reagents in anhydrous 1,4-dioxane (approx. 1.2 M concentration)[2].
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Causality: 1,4-Dioxane provides an optimal boiling point (~101 °C) to supply the necessary thermal energy for the SeO₂ oxidation mechanism while maintaining the solubility of the intermediates.
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Thermal Activation: Heat the reaction mixture to reflux for 16 hours under an argon atmosphere[2].
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Self-Validation Checkpoint: The reaction's progress is visually validated by the precipitation of red/black colloidal selenium metal (Se⁰), a byproduct of the oxidation. Complete consumption of the starting material should be confirmed via TLC (e.g., 20% EtOAc/Hexanes).
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Filtration & Workup: Cool the mixture to room temperature. Filter the crude mixture through a pad of Celite in a fritted funnel, rinsing the filter cake generously with tetrahydrofuran (THF) (100 mL)[2].
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Causality: The Celite pad effectively traps the fine, toxic selenium particulates, preventing emulsion formation and contamination of the organic filtrate.
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Isolation: Concentrate the filtrate in vacuo and purify via flash column chromatography (CHCl₃ or EtOAc/Hexanes) to yield the target aldehyde as a pale-yellow powder[1],[2].
Protocol B: Reduction-Oxidation Sequence from the Ester
When starting from ethyl 5-methoxybenzofuran-3-carboxylate, a two-step sequence is required to avoid cleaving the benzofuran ether linkages.
Step-by-Step Methodology:
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Cryogenic Reduction: Dissolve ethyl 5-methoxybenzofuran-3-carboxylate (1.0 equiv) in anhydrous CH₂Cl₂. Cool the solution to -78 °C using a dry ice/acetone bath. Add Diisobutylaluminum hydride (DIBAL-H, 1.2 M in toluene, 3.0 equiv) dropwise over 10 minutes[1].
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Causality: DIBAL-H at cryogenic temperatures (-78 °C) selectively reduces the ester to the primary alcohol. The low temperature prevents the collapse of the tetrahedral intermediate into an aldehyde during the reaction, which would otherwise be further reduced to the alcohol anyway, but strictly controls the reaction kinetics to prevent ring-opening side reactions.
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Quenching: Stir for 1 hour, slowly warm to 0 °C, and quench with saturated aqueous NH₄Cl[1].
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Self-Validation Checkpoint: The addition of NH₄Cl safely hydrolyzes excess DIBAL-H, precipitating aluminum salts. This prevents the formation of intractable emulsions during the subsequent EtOAc extraction.
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Mild Oxidation: Isolate the intermediate primary alcohol and dissolve it in CH₂Cl₂. Add Dess-Martin periodinane (DMP, 1.2 equiv) at room temperature and stir for 2 hours[1].
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Causality: DMP is a mild, chemoselective, non-aqueous oxidant. It strictly oxidizes the primary alcohol to the aldehyde without the risk of over-oxidation to the carboxylic acid—a common liability when using aqueous oxidants like Jones reagent.
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Mechanistic Workflows and Applications
The formyl group at the C3 position of 5-methoxy-3-benzofurancarboxaldehyde acts as a critical junction for divergent drug discovery pathways.
Workflow of 5-methoxy-3-benzofurancarboxaldehyde synthesis and downstream drug applications.
Key Medicinal Chemistry Applications
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Melatonin (MT1/MT2) Receptor Agonists: The aldehyde undergoes reductive amination (e.g., using NaBH(OAc)₃ and an amine) to yield derivatives of paeoveitol D. The 5-methoxy substituent is highly favorable for MT1/MT2 receptor binding, drastically improving the agonistic ratio and offering potential antidepressant activities[1].
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Dopamine D2-like Receptor Ligands: The compound is utilized in the synthesis of 8-heteroarylmethyl-3-arylnortropines. The aldehyde handle allows for the installation of complex tropane-based side chains, driving structure-activity relationship (SAR) studies for novel neurological therapeutics[2].
References
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Wang, et al. "Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities." National Center for Biotechnology Information (PMC). Available at: [Link]
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Grundt, et al. "Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol." National Center for Biotechnology Information (PMC). Available at:[Link]
Sources
- 1. Synthesis and biological evaluation of paeoveitol D derivatives as new melatonin receptor agonists with antidepressant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
